molecular formula C28H48NOPS B13640647 (R)-N-((R)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13640647
M. Wt: 477.7 g/mol
InChI Key: YSMXOXQPJSTCQV-RNWYOQHESA-N
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Description

®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a dicyclohexylphosphanyl group and a sulfinamide moiety

Preparation Methods

The synthesis of ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide involves several steps, typically starting with the preparation of the dicyclohexylphosphanyl phenyl precursor. This precursor is then subjected to a series of reactions, including alkylation and sulfinamide formation, under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert the sulfinamide group to amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dicyclohexylphosphanyl group can coordinate with metal ions, facilitating catalytic processes. The sulfinamide moiety can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. These interactions are crucial for the compound’s effects in various applications.

Comparison with Similar Compounds

Similar compounds include other phosphanyl and sulfinamide derivatives. For example:

    ®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfinamide: This compound has a diphenylphosphanyl group instead of a dicyclohexylphosphanyl group, which affects its chemical properties and applications.

    ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-N,2-dimethylpropane-2-sulfonamide: This compound has a sulfonamide group instead of a sulfinamide group, leading to different reactivity and applications.

Properties

Molecular Formula

C28H48NOPS

Molecular Weight

477.7 g/mol

IUPAC Name

N-[(1R)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C28H48NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h14-15,20-23,26H,8-13,16-19H2,1-7H3/t26-,32?/m0/s1

InChI Key

YSMXOXQPJSTCQV-RNWYOQHESA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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